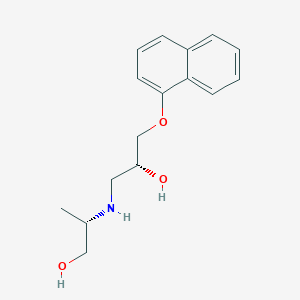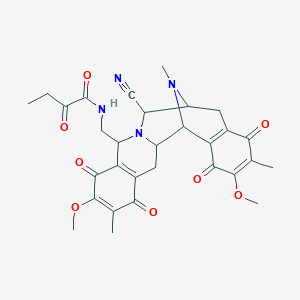
Durabolin
Descripción general
Descripción
Durabolin, also known as Nandrolone Phenylpropionate, is a synthetic anabolic steroid that is derived from testosterone. It was first developed in the 1950s and has since been used in the medical field to treat a variety of conditions, such as osteoporosis, anemia, and muscle wasting.
Aplicaciones Científicas De Investigación
1. Influence on Hormonal Response
Durabolin (nandrolone phenylpropionate) has been studied for its effects on hormonal responses. A study on women aged 19-25 years investigated Durabolin's effect on growth hormone release following insulin-induced hypoglycemia. The study found that Durabolin did not alter the growth hormone response to insulin hypoglycemia, indicating that the anabolic status of androgens does not affect circulating levels of growth hormone (Kulkarni Rd, 1971).
2. Bone Growth and Cortisone
Research on the interaction between Durabolin and cortisone in rats has been conducted. This study explored whether Durabolin could prevent the alterations produced by cortisone on growing bone in rats. The results showed that Durabolin did not prevent the alterations induced by cortisone under the experimental conditions used (Laron & Boss, 1961).
3. Leucopoietic Properties
Durabolin has been evaluated for its leucopoietic properties. A study used irradiated rats to assess the leucopoietic effect of Durabolin and other androgenic hormones. The research concluded that the androgenicity or anabolic property of a hormone like Durabolin plays a role in its leucopoietic effect, which is sex and dose-dependent (Horn, 2009).
4. Effects on Mandibular Growth
Durabolin's impact on mandibular growth was studied in rats using radiographic cephalometry and immunoradiology. The study found that Durabolin significantly affected mandibular growth in both juvenile and adult rats (Gebhardt & Pancherz, 2003).
5. Effects on Muscle Satellite Cells
A study evaluating the effect of Durabolin on the proliferation of skeletal muscle precursor cells found no significant difference in viability between muscle cells treated with Durabolin and control cultures (Ribeiro et al., 2014).
Propiedades
IUPAC Name |
(13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O3/c1-27-16-15-22-21-11-9-20(28)17-19(21)8-10-23(22)24(27)12-13-25(27)30-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25H,7-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWXUGDQUBIEIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60859051 | |
| Record name | 3-Oxoestr-4-en-17-yl 3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60859051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Durabolin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)

![(5R,9R,10R,13R)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B217753.png)
![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)



![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)

